molecular formula C17H23NO5 B062305 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid CAS No. 162046-56-2

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

Cat. No. B062305
M. Wt: 321.4 g/mol
InChI Key: LUVXDMFUUZGFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825191B2

Procedure details

2.67 g (8.3 mmol) of 4-(1-t-butoxycarbonyl-4-piperidyloxy)benzoic acid and 1.73 ml (12.5 mmol) of triethylamine were dissolved in 50 ml of THF. 0.95 ml (9.9 mmol) of ethyl chloroformate was added to the obtained solution, and they were stirred for 15 minutes. The obtained precipitate was removed by the suction filtration. 1 g of ice and 0.47 g (12.5 mmol) of sodium borohydride were added to the filtrate under cooling with ice, and they were stirred overnight. The reaction mixture was treated with ethyl acetate as the extracting solvent by an ordinary method to obtain the crude product. After the purification by the silica gel column chromatography, the title compound was obtained.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.47 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:23]=[CH:22][C:18]([C:19](O)=[O:20])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+]>C1COCC1.C(OCC)(=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([O:14][C:15]2[CH:23]=[CH:22][C:18]([CH2:19][OH:20])=[CH:17][CH:16]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.73 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
ice
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0.47 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained precipitate was removed by the suction filtration
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice, and they
STIRRING
Type
STIRRING
Details
were stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
After the purification by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.